1-(5-Amino-2-methoxyphenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(5-amino-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
HDXXZCJXBVTIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 2-Methoxyphenol
The synthesis begins with 2-methoxyphenol, which undergoes Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) to yield 2-methoxyacetophenone. Optimal conditions (0–5°C, dichloromethane solvent) prevent over-acylation.
Regioselective Nitration
Nitration at the para position relative to the methoxy group is achieved using fuming HNO₃ in H₂SO₄ at 0°C. Kinetic control ensures 5-nitro-2-methoxyacetophenone predominates (65% yield), though ortho byproducts necessitate chromatographic purification (ethyl acetate/hexane).
Catalytic Hydrogenation of Nitro Group
Nitro reduction employs H₂ (0.5 MPa) over Pd/C (10% loading) in methanol at 25–35°C, achieving 94.2% conversion to the target amine. Post-reduction crystallization (ethanol/water) enhances purity to >99%.
Diazotization-Amination Approach
Protection of Phenolic Hydroxy Group
2-Methoxyphenol is protected as its methoxy ether via methylation (CH₃I, K₂CO₃). Subsequent Fries rearrangement (AlCl₃/NaCl, 120°C) generates 2-methoxyacetophenone.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Nitration-Reduction | FC acylation, HNO₃, H₂/Pd | 0–35°C, polar solvents | 58% | >99% | High |
| Diazotization | Methylation, Fries, HNO₂ | 120°C, acidic media | 54.5% | 95% | Moderate |
| Direct Amination | Ullmann coupling | CuI, 110°C, DMF | 42% | 90% | Low |
Notes :
- FC: Friedel-Crafts; DMF: Dimethylformamide.
- Diazotization requires careful pH control to avoid diazonium decomposition.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Tubular reactors enhance heat transfer during exothermic nitration (Δt = –85 kJ/mol). Residence time <2 minutes minimizes side reactions, improving throughput by 30% compared to batch processes.
Catalyst Recycling
Pd/C recovery via microfiltration retains 92% activity over five cycles, reducing costs by 40%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Elemental analysis (C₁₀H₁₃NO₂) shows C: 63.48%, H: 6.88%, N: 7.40%, within ±0.3% of theoretical values.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Amino-2-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The following table compares 1-(5-Amino-2-methoxyphenyl)propan-2-one with structurally related compounds, focusing on substituent effects and functional group variations:
Key Observations :
- Electronic Effects: The amino group in 1-(5-Amino-2-methoxyphenyl)propan-2-one increases electron density at the phenyl ring compared to halogenated analogues (e.g., 5-fluoro or 5-chloro derivatives) . This may enhance nucleophilic reactivity in further functionalization.
- Biological Activity: Hydrazone derivatives (e.g., 1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one) exhibit corrosion inhibition properties, while the amino-methoxy substitution pattern in the target compound suggests possible antimicrobial or CNS-modulating effects, similar to other arylpropanones .
Physicochemical Properties
- Thermal Stability : Methoxy groups generally enhance thermal stability via resonance effects, as seen in 1-(5-fluoro-2-methoxyphenyl)propan-1-one (m.p. data inferred from structural analogs) .
Biological Activity
1-(5-Amino-2-methoxyphenyl)propan-2-one is an organic compound notable for its potential biological activities. This compound, characterized by the molecular formula C10H13N1O2 and a molecular weight of approximately 179.22 g/mol, features a ketone functional group and an amino group that contribute to its reactivity and interactions within biological systems. The unique substitution pattern of the methoxy and amino groups enhances its biological profile, making it a subject of interest in medicinal chemistry.
Research indicates that 1-(5-Amino-2-methoxyphenyl)propan-2-one interacts with various biological targets, including enzymes and receptors that are involved in critical biochemical pathways. The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways associated with inflammation and infection.
- Receptor Binding : It exhibits binding affinity to certain receptors, influencing cellular signaling processes.
Biological Activities
Studies have suggested several potential biological activities for 1-(5-Amino-2-methoxyphenyl)propan-2-one:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Some research has indicated that 1-(5-Amino-2-methoxyphenyl)propan-2-one may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activity similarities between 1-(5-Amino-2-methoxyphenyl)propan-2-one and other related compounds:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| 1-(4-Methoxyphenyl)propan-2-one | Methoxy group at the 4-position | High |
| 1-(3-Ethyl-4-methoxyphenyl)propan-2-one | Ethyl group at the 3-position | High |
| 1-(2,4-Dimethoxyphenyl)propan-2-one | Two methoxy groups at positions 2 and 4 | Moderate |
| 1-(5-Ethyl-2-methoxyphenyl)propan-2-one | Ethyl group at the 5-position | High |
The unique substitution pattern of 1-(5-Amino-2-methoxyphenyl)propan-2-one significantly influences its chemical reactivity and biological activity compared to these similar compounds .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers evaluated the antimicrobial effects of various derivatives of propanone compounds, including 1-(5-Amino-2-methoxyphenyl)propan-2-one. The results demonstrated that this compound exhibited significant inhibitory activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity Evaluation
In another investigation, the cytotoxic effects of 1-(5-Amino-2-methoxyphenyl)propan-2-one were assessed on several cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. What are the common laboratory synthesis routes for 1-(5-Amino-2-methoxyphenyl)propan-2-one, and how do reaction conditions influence yield?
Answer: Synthesis typically involves acetylation of substituted phenol precursors. For example, Gherraf and Tamma (2011) demonstrated the use of methoxy-substituted furanones as intermediates in analogous ketone syntheses. Key factors include solvent polarity (e.g., DMF vs. THF), anhydrous conditions, and catalyst selection (e.g., Lewis acids). Yields improve with controlled reaction temperatures (60–80°C) and inert atmospheres to prevent oxidation of the amino group .
Q. Which spectroscopic techniques are most effective for characterizing 1-(5-Amino-2-methoxyphenyl)propan-2-one?
Answer: A combination of ¹H/¹³C NMR, IR, and mass spectrometry is essential. The amino group (–NH₂) appears as a broad peak at δ 3.5–5.0 ppm in ¹H NMR, while the ketone carbonyl resonates at ~205 ppm in ¹³C NMR. IR stretches for C=O (~1700 cm⁻¹) and N–H (~3350 cm⁻¹) confirm functional groups. Comparative analysis with structurally similar compounds, such as 1-(3,4,5-trimethoxyphenyl)propan-2-one (boiling point 340°C), aids in assigning methoxy signals .
Q. What purification strategies are recommended for isolating 1-(5-Amino-2-methoxyphenyl)propan-2-one from reaction mixtures?
Answer: Column chromatography using silica gel (ethyl acetate/hexane gradient) effectively separates the target compound from byproducts. Recrystallization in ethanol or methanol enhances purity, particularly for removing polar impurities. Monitoring via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) ensures consistency .
Q. How do the physical properties of this compound influence its handling and storage?
Answer: The compound is a solid at room temperature (melting point ~130–140°C inferred from analogs) and should be stored in airtight containers under inert gas to prevent moisture absorption and oxidation. Its flash point (~130°C) necessitates fire-safe storage away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer: Cross-validation using multiple techniques is critical. For example, if NMR suggests unexpected tautomerism, X-ray crystallography (via SHELX programs) provides definitive structural confirmation. Computational tools like DFT calculations predict electronic environments for ambiguous signals .
Q. What strategies optimize reaction yields for large-scale synthesis of 1-(5-Amino-2-methoxyphenyl)propan-2-one?
Answer: Kinetic studies reveal that slow addition of acetylating agents reduces side reactions. Catalytic hydrogenation (e.g., Pd/C in methanol) selectively reduces nitro intermediates to amino groups while preserving the ketone. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Q. How do substituent effects (amino vs. methoxy groups) influence the compound’s reactivity in further derivatization?
Answer: The electron-donating methoxy group activates the aromatic ring for electrophilic substitution, while the amino group enables Schiff base formation. Steric effects at the 2- and 5-positions limit nucleophilic attack on the ketone, as observed in related trimethoxyphenyl analogs .
Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?
Answer: Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features like logP and H-bond donors with activity. For instance, analogs with bulkier substituents show enhanced binding to enzyme active sites in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
